ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate: is a chemical compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring. This specific compound is notable for its bromine and ester functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate typically involves the bromination of 3-methyl-1H-pyrrole-2-carboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. The esterification process involves the reaction of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and amines.
Oxidation Products: Various carboxylic acids or ketones.
Reduction Products: Alcohol derivatives.
Scientific Research Applications
Chemistry: Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated pyrroles on cellular processes.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This mechanism is particularly relevant in its potential use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
- Methyl 4-bromo-1H-pyrrole-2-carboxylate
- 4-Bromo-1H-pyrrole-2-carboxylic acid methyl ester
- 4-Bromo-2-(methoxycarbonyl)-1H-pyrrole
- 4-Bromopyrrole-2-carboxylic acid methyl ester
Uniqueness: Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a bromine atom and an ethyl ester group. This combination imparts distinct reactivity and chemical properties compared to its methyl ester counterparts. The ethyl ester group provides increased lipophilicity, which can influence the compound’s biological activity and solubility in organic solvents .
Properties
IUPAC Name |
ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-8(11)7-5(2)6(9)4-10-7/h4,10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSXYQPYJABCHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322019 | |
Record name | Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89909-42-2 | |
Record name | NSC400232 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400232 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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